molecular formula C25H32N4O3S2 B2564236 4-(azepane-1-sulfonyl)-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide CAS No. 681439-05-4

4-(azepane-1-sulfonyl)-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide

Cat. No.: B2564236
CAS No.: 681439-05-4
M. Wt: 500.68
InChI Key: DIHGTRNGAMHACC-UHFFFAOYSA-N
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Description

4-(azepane-1-sulfonyl)-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including an azepane ring, a sulfonyl group, and a thieno[2,3-c]pyridine moiety

Preparation Methods

The synthesis of 4-(azepane-1-sulfonyl)-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is typically introduced via sulfonation reactions using reagents such as sulfonyl chlorides.

    Construction of the Thieno[2,3-c]pyridine Moiety: This step involves the formation of the thieno[2,3-c]pyridine ring system through cyclization reactions.

    Coupling Reactions: The final step involves coupling the azepane-sulfonyl intermediate with the thieno[2,3-c]pyridine derivative to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

4-(azepane-1-sulfonyl)-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the sulfonyl group.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(azepane-1-sulfonyl)-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Research: The compound serves as a model for studying the reactivity of complex organic molecules and the development of new synthetic methodologies.

    Industrial Applications: Its properties make it suitable for use in various industrial processes, including the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(azepane-1-sulfonyl)-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-(azepane-1-sulfonyl)-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide can be compared with other similar compounds, such as:

  • 4-(azepane-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
  • 4-(azepane-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3S2/c1-24(2)15-19-20(16-26)23(33-21(19)25(3,4)28-24)27-22(30)17-9-11-18(12-10-17)34(31,32)29-13-7-5-6-8-14-29/h9-12,28H,5-8,13-15H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHGTRNGAMHACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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